2-Amino-1,4-benzoquinone imine dihydrochloride
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Overview
Description
2-Amino-1,4-benzoquinone imine dihydrochloride is a chemical compound that belongs to the class of quinone imines. Quinone imines are known for their biological and chemical reactivity, making them significant in various fields of research and industry. This compound is characterized by the presence of an amino group and a quinone imine structure, which imparts unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1,4-benzoquinone imine dihydrochloride typically involves the oxidation of 2-amino-1,4-hydroquinone. One common method includes the use of oxidizing agents such as potassium ferricyanide under controlled pH conditions . The reaction is carried out in an aqueous medium, and the product is isolated by precipitation and subsequent purification steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent quality and yield. The use of recyclable oxidants like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) has been explored to enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1,4-benzoquinone imine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different quinone derivatives.
Reduction: It can be reduced back to its hydroquinone form.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide, DDQ, and other oxidizing agents under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of 2-amino-1,4-hydroquinone.
Substitution: Formation of substituted quinone imines with various functional groups.
Scientific Research Applications
2-Amino-1,4-benzoquinone imine dihydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Amino-1,4-benzoquinone imine dihydrochloride involves its ability to undergo redox cycling. This compound can accept and donate electrons, leading to the formation of reactive oxygen species (ROS). These ROS can interact with various cellular components, leading to oxidative stress and potential cytotoxic effects . The molecular targets include thiol groups in proteins and enzymes, which can be modified by the reactive intermediates formed during redox cycling .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-p-benzoquinone imine: A reactive intermediate formed during the metabolism of acetaminophen.
4-(ethoxyphenyl)-p-benzoquinone imine: Formed during the metabolism of phenacetin.
Uniqueness
2-Amino-1,4-benzoquinone imine dihydrochloride is unique due to its specific amino group, which imparts distinct reactivity and biological activity.
Properties
CAS No. |
20513-21-7 |
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Molecular Formula |
C6H8Cl2N2O |
Molecular Weight |
195.04 g/mol |
IUPAC Name |
4-amino-6-iminocyclohexa-2,4-dien-1-one;dihydrochloride |
InChI |
InChI=1S/C6H6N2O.2ClH/c7-4-1-2-6(9)5(8)3-4;;/h1-3,8H,7H2;2*1H |
InChI Key |
HLSLAALMHDEHTP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)C(=N)C=C1N.Cl.Cl |
Origin of Product |
United States |
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